molecular formula C17H22N6O3S B2921087 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)azetidine-3-carboxamide CAS No. 2034582-87-9

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)azetidine-3-carboxamide

Cat. No.: B2921087
CAS No.: 2034582-87-9
M. Wt: 390.46
InChI Key: NJTICNIHBNXXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at the 4-position with a 3,5-dimethylpyrazole group and at the 6-position with an azetidine-3-carboxamide moiety.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(1,1-dioxothiolan-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3S/c1-11-5-12(2)23(21-11)16-6-15(18-10-19-16)22-7-13(8-22)17(24)20-14-3-4-27(25,26)9-14/h5-6,10,13-14H,3-4,7-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTICNIHBNXXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4CCS(=O)(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C14H17N5O2SC_{14}H_{17}N_{5}O_{2}S, with a molecular weight of approximately 305.39 g/mol. The structure features a pyrimidine ring, a pyrazole moiety, and a tetrahydrothiophene group, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrazole and pyrimidine compounds often demonstrate significant anticancer properties. For instance, studies on related compounds have shown submicromolar antiproliferative activity against various cancer cell lines. Notably, compounds containing the pyrazole structure have been linked to the modulation of autophagy and inhibition of mTORC1 signaling pathways, which are crucial in cancer cell proliferation and survival .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
Compound A5.13C6Induces apoptosis
Compound B8.34SH-SY5YmTORC1 inhibition
Compound C7.20MIA PaCa-2Autophagy modulation

The mechanisms underlying the biological activity of this compound likely involve:

  • Modulation of Autophagy : Similar compounds have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation and enhancing basal autophagy levels .
  • Cell Cycle Arrest : Evidence suggests that certain derivatives induce cell cycle arrest in specific phases (G0/G1), which is critical for the therapeutic efficacy against tumors .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Pyrazole Derivatives : A study published in Molecules demonstrated that certain pyrazole derivatives exhibited potent cytotoxicity against glioma cells while sparing healthy cells. The most effective compound showed an IC50 value of 5.13 µM, indicating its potential as a therapeutic agent in glioma treatment .
  • Autophagy Modulation Research : Another study focused on benzamide derivatives containing pyrazole rings found that they significantly reduced mTORC1 activity and increased autophagic flux in pancreatic cancer cells, suggesting a novel mechanism for anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in the substituents on the azetidine carboxamide group. Below is a detailed comparison based on molecular properties and structural features:

Molecular Properties and Structural Variations

Compound Name (CAS No.) Substituent on Azetidine Carboxamide Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (N/A) 1,1-Dioxidotetrahydrothiophen-3-yl C₁₈H₂₂N₆O₃S* ~402.47 Sulfone, pyrimidine, pyrazole, azetidine
">2034582-42-6 2-Methoxy-5-methylphenyl C₂₁H₂₄N₆O₂ 392.5 Methoxy, methylphenyl, pyrimidine, pyrazole
">2034473-31-7 4-Methyl-1,2,5-oxadiazol-3-yl C₁₄H₁₄N₈O₂ 326.31 Oxadiazole, pyrimidine, pyrazole
">2034581-48-9 2-(Thiophen-2-yl)ethyl C₁₇H₁₈N₆OS 354.4 Thiophene, pyrimidine, pyrazole
Key Observations:
  • Polarity and Solubility : The sulfone group in the target compound increases polarity compared to analogs with aromatic (e.g., 2-methoxy-5-methylphenyl) or heterocyclic (e.g., oxadiazole) substituents. This may enhance aqueous solubility but reduce membrane permeability .
  • Molecular Weight : The target compound (~402 g/mol) is heavier than analogs like [2034473-31-7] (326 g/mol), which could influence bioavailability and dosing requirements .

Hypothetical Pharmacological Implications

  • Pyrimidine-Pyrazole Core : Commonly found in inhibitors targeting kinases like CDK, JAK, or EGFR .
  • Sulfone Group : May improve binding affinity to polar kinase pockets or reduce off-target interactions compared to bulkier substituents (e.g., 2-methoxy-5-methylphenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.